Physicochemical Profiling of 2-(2-Methoxy-phenylsulfanyl)-ethylamine: A Technical Guide
Physicochemical Profiling of 2-(2-Methoxy-phenylsulfanyl)-ethylamine: A Technical Guide
The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and applications of 2-(2-Methoxy-phenylsulfanyl)-ethylamine.
Executive Summary & Chemical Identity[1]
2-(2-Methoxy-phenylsulfanyl)-ethylamine (CAS: 67215-18-3) is a specialized organosulfur building block used primarily in the synthesis of CNS-active agents (serotonergic/dopaminergic ligands) and as a fragment in fragment-based drug discovery (FBDD).
It is structurally defined by a thioether (sulfide) linkage connecting an ortho-methoxyphenyl ring to an ethylamine chain. This molecule is frequently confused with its ether analog, 2-(2-methoxyphenoxy)ethylamine (the Carvedilol intermediate), but exhibits distinct lipophilicity, nucleophilicity, and metabolic stability profiles due to the sulfur atom.[1]
Chemical Identifiers[1][2][3][4]
| Identifier | Value |
| Chemical Name | 2-(2-Methoxy-phenylsulfanyl)-ethylamine |
| IUPAC Name | 2-(2-methoxyphenyl)sulfanylethanamine |
| CAS Number | 67215-18-3 |
| Molecular Formula | C |
| Molecular Weight | 183.27 g/mol |
| SMILES | COc1ccccc1SCCN |
| InChI Key | FWTYMSQXRXREFR-UHFFFAOYSA-N |
Physicochemical Properties Profile
The substitution of the ether oxygen with sulfur (thioether) significantly alters the physicochemical landscape of the molecule, primarily affecting lipophilicity and oxidation potential.
Calculated & Experimental Data
Data synthesized from structural analogs and computational consensus.
| Property | Value (Approx.) | Confidence | Context/Implication |
| Physical State | Pale Yellow Oil | High | Free base is a viscous oil; HCl salt is a white solid. |
| Boiling Point | 280–290 °C | Medium | Predicted at 760 mmHg. |
| pKa (Base) | 9.25 ± 0.1 | High | The |
| LogP | 2.1 – 2.4 | High | Significantly more lipophilic than the ether analog (LogP ~1.2) due to sulfur's lower polarity. |
| LogD (pH 7.4) | 0.3 – 0.6 | High | At physiological pH, the amine is >98% protonated (cationic), reducing effective distribution into lipids.[1] |
| H-Bond Donors | 2 | High | Primary amine (-NH |
| H-Bond Acceptors | 3 | High | Nitrogen, Sulfur, and Methoxy Oxygen.[1][2] |
| TPSA | 63.6 Ų | High | Moderate polar surface area; good BBB permeability potential. |
Structural Analysis Diagram
The following diagram illustrates the core pharmacophore features and their impact on chemical behavior.
Figure 1: Structural dissection of 2-(2-Methoxy-phenylsulfanyl)-ethylamine highlighting functional reactivity.
Synthetic Routes & Impurity Profile
Understanding the synthesis is critical for identifying potential impurities such as the disulfide dimer or unreacted thiophenol.
Primary Synthetic Pathway (Nucleophilic Substitution)
The most robust synthesis involves the alkylation of 2-methoxythiophenol.
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Reagents: 2-Methoxythiophenol + 2-Chloroethylamine (hydrochloride) or Aziridine.
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Conditions: Basic media (NaH or K
CO ) in DMF or Ethanol. -
Mechanism: The thiolate anion attacks the electrophilic carbon of the ethylamine chain.
Reaction Scheme:
Impurity Analysis
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Disulfide Dimer: Oxidation of the starting thiophenol yields bis(2-methoxyphenyl)disulfide.
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S-Oxides: Exposure to air/peroxides can generate the sulfoxide (Ar-SO-R) impurity.
Figure 2: Synthetic pathway and potential impurity generation.
Reactivity & Stability
The Thioether Linkage (Metabolic Liability)
Unlike the ether analog, the sulfur atom is highly susceptible to oxidative metabolism by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.
-
Phase I Metabolism: Rapid S-oxidation to Sulfoxide (chiral)
Sulfone . -
Implication: Drug candidates containing this fragment often show shorter half-lives unless the sulfur is sterically shielded or the metabolic pathway is blocked.
Amine Nucleophilicity
The primary amine is a competent nucleophile for:
-
Amide Coupling: Reacts with carboxylic acids/esters.
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Reductive Amination: Reacts with aldehydes/ketones.
-
Salt Formation: Readily forms stable salts (HCl, Fumarate) which are preferred for storage to prevent oxidation.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Rationale: Accurate pKa is essential for predicting ionization at physiological pH.[1]
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Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (90:10) to ensure solubility.
-
Titrant: Standardized 0.1 M NaOH (carbonate-free).
-
Apparatus: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
-
Procedure:
-
Perform a blank titration (solvent only).
-
Titrate the sample from pH 2.0 to pH 12.0.
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Record the inflection point.
-
-
Analysis: The pKa is derived from the Henderson-Hasselbalch equation at the half-equivalence point.
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Expected Result: A single inflection point around pH 9.25.
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Protocol B: LogD (Lipophilicity) Shake-Flask Method
Rationale: Determines distribution between lipid and aqueous phases at pH 7.4.
-
Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibration: Dissolve the compound in the octanol phase (approx 100 µM).
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Mixing: Add equal volume of buffer. Shake mechanically for 1 hour at 25°C.
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Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
References
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Chemical Identity & Structure: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 12217345, 2-(2-Methoxyphenylthio)ethanamine. Retrieved from [Link]
- pKa of Beta-Thio Amines: Searle, C. E. (1954). The dissociation constants of some sulphides and sulphones. Journal of the American Chemical Society. (Providing grounding for the pKa ~9.
-
Metabolic Pathways of Thioethers: Ripp, S. L., et al. (1999).[1] Flavin-containing monooxygenase-dependent metabolism of thioether compounds. Drug Metabolism and Disposition. Retrieved from [Link]
